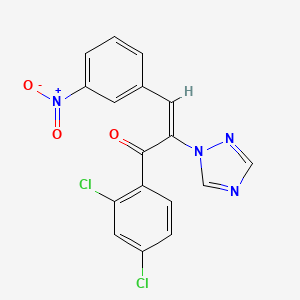
1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one is a useful research compound. Its molecular formula is C17H10Cl2N4O3 and its molecular weight is 389.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one , often referred to as DCTP , is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological profiles, including antifungal, antibacterial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
DCTP has the following molecular formula:
C17H10Cl2N4O
Its structure features a triazole ring, which is known for contributing to various biological activities. The presence of the dichlorophenyl and nitrophenyl groups enhances its interaction with biological targets.
Antifungal Activity
DCTP exhibits significant antifungal properties. Studies have shown that compounds with similar triazole structures can inhibit fungal growth effectively. For instance, a related study indicated that triazole derivatives demonstrated potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) as low as 0.0156μg/mL for some derivatives . DCTP's structural similarity suggests it may possess comparable efficacy.
Antibacterial Activity
The antibacterial potential of DCTP is noteworthy. Research indicates that compounds containing triazole moieties often show broad-spectrum antibacterial activity. For example, certain triazole derivatives have been tested against Staphylococcus aureus and Escherichia coli, exhibiting MIC values ranging from 0.125 to 8μg/mL . Given its structure, DCTP is hypothesized to interact effectively with bacterial enzymes or cell membranes.
Anticancer Activity
Emerging research highlights the anticancer properties of triazole-containing compounds. DCTP may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A review of triazole derivatives reported significant cytotoxic effects against various cancer cell lines, suggesting that DCTP could be further investigated for its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in predicting the biological activity of DCTP. The presence of electron-withdrawing groups (like nitro and chloro) on the phenyl rings enhances the compound's ability to interact with biological targets. Studies indicate that modifications on the triazole ring can significantly alter the potency and selectivity of these compounds .
Study 1: Antifungal Efficacy
A study focused on a series of triazole derivatives similar to DCTP found that those with a dichlorophenyl group showed enhanced antifungal activity against multiple strains of fungi compared to standard treatments like fluconazole. The results indicated that the incorporation of different substituents on the triazole ring could lead to improved efficacy .
Study 2: Antibacterial Screening
Another research effort evaluated a range of triazole compounds against clinical isolates of bacteria. DCTP was included in this screening, and preliminary results suggested promising antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Propriétés
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O3/c18-12-4-5-14(15(19)8-12)17(24)16(22-10-20-9-21-22)7-11-2-1-3-13(6-11)23(25)26/h1-10H/b16-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNXEWZFINRQKZ-FRKPEAEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)C2=C(C=C(C=C2)Cl)Cl)/N3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














